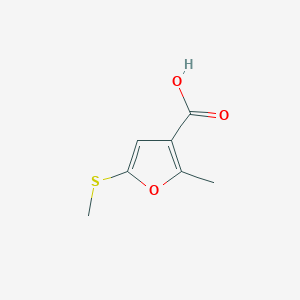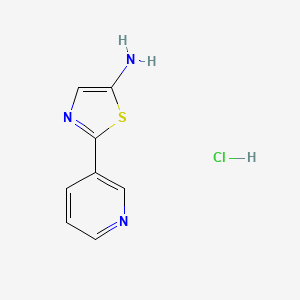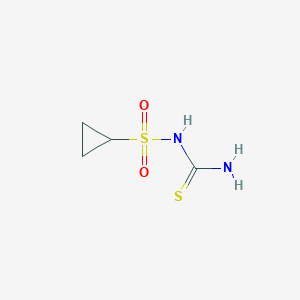
(Cyclopropanesulfonyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thioureas and their derivatives are organosulfur compounds with applications in numerous fields such as organic synthesis and pharmaceutical industries . They are synthesized by the reaction of various anilines with CS2 . Thiourea is an organosulfur compound with the formula SC(NH2)2 and the structure H2N−C(=S)−NH2 .
Synthesis Analysis
Thiourea derivatives are synthesized by a simple condensation between amines and carbon disulfide in an aqueous medium . This protocol works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives .Molecular Structure Analysis
The molecular structure of thiourea is planar . The C=S bond distance is 1.71 Å, and the C-N distances average 1.33 Å .Chemical Reactions Analysis
Thiourea derivatives have been synthesized using a one-pot three-component strategy, which are well known for their material and medicinal properties . They have been used in the synthesis of several important heterocyclic compounds .Physical And Chemical Properties Analysis
Thiourea can be isolated as colorless to pale yellow orthorhombic or needle-like glossy crystals with a bitter taste and ammonia-like odor . It is slightly soluble in cold water, soluble in hot water, and can be recrystallized from ethanol .Scientific Research Applications
Organocatalytic Domino Reactions
The utilization of thiourea in organocatalytic domino reactions enables the synthesis of complex cyclohexane systems featuring up to four stereogenic centers, including a quaternary carbon center. This demonstrates thiourea's capability in facilitating asymmetric intramolecular conjugate additions, a critical process in the synthesis of stereoselective compounds (Rajkumar, Shankland, Goodman, & Cobb, 2013).
Cycloaddition to Access Dihydrothiophenes
Thiourea participates in [3+2] cycloaddition with donor-acceptor cyclopropanes, offering an efficient pathway to various 2-amino-4,5-dihydrothiophenes. This process highlights thiourea's role as a versatile reagent, capable of introducing a C=S double bond, serving as an amino source, and facilitating decarbalkoxylation reactions (Xie et al., 2019).
Palladium-Catalyzed C-S Coupling
In the realm of C-S bond formation, thiourea has been utilized as an economical and manageable dihydrosulfide surrogate. This application is crucial for the synthesis of structurally important biarylthioether, benzo[b]thiophenes, and thieno[3,2-b]thiophene scaffolds, showcasing thiourea's utility in complex molecular synthesis (Kuhn, Falk, & Paradies, 2011).
Bioactivity and Synthesis of Thiourea Derivatives
Research into N-cyclopropanecarboxyl-N'-pyridin-2-yl thiourea derivatives indicates significant bioactivity, with some compounds showing excellent herbicidal and fungicidal activities. This underscores thiourea derivatives' potential in agricultural applications and the importance of cyclopropane moieties in enhancing biological activity (Tian, Song, Wang, & Liu, 2009).
Anion-Selective Complexation
Cyclic thiourea derivatives have been synthesized to explore their anion-binding capabilities, particularly towards dihydrogenphosphate anions. Such studies are vital for understanding molecular recognition processes and designing sensors or separation materials based on anion-selective complexation (Sasaki, Mizuno, Naemura, & Tobe, 2000).
Catalysis and Synthesis Applications
Thiourea's role extends to catalysis and synthesis, where it facilitates the creation of sulfones, sulfonamides, and various pharmaceuticals through innovative reactions and processes. These applications demonstrate thiourea's versatility in organic synthesis, catalysis, and the development of new materials and drugs (Tan, Štrukil, Mottillo, & Friščić, 2014).
Mechanism of Action
Safety and Hazards
Thiourea may form combustible dust concentrations in air . It is harmful if swallowed or if inhaled . It is suspected of causing cancer and damaging the unborn child . Cyclopropanesulfonyl chloride is also considered hazardous . It causes severe skin burns and eye damage, and may cause respiratory irritation .
Future Directions
The interest in acyl thioureas has continually been escalating owing to their extensive applications in diverse fields, such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology . These scaffolds exhibit a wide variety of biological activities and find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers, and organocatalysts .
properties
IUPAC Name |
cyclopropylsulfonylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2S2/c5-4(9)6-10(7,8)3-1-2-3/h3H,1-2H2,(H3,5,6,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPYJUAKTTVBFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,8-Dioxa-5-azaspiro[3.5]nonane](/img/structure/B2992940.png)
![N-(benzo[d]thiazol-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide](/img/structure/B2992941.png)
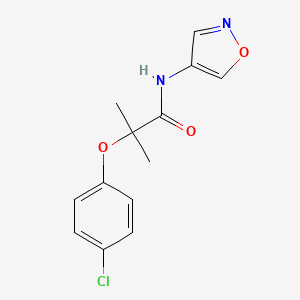
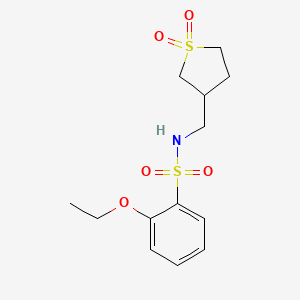
![2-[5-({1-[(4-Methylphenoxy)acetyl]piperidin-4-yl}methyl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B2992950.png)

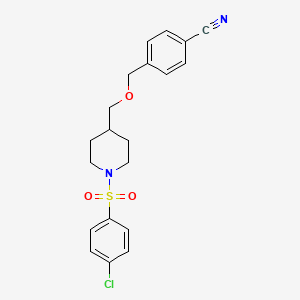
![N-(2-methylphenyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide](/img/structure/B2992954.png)


![methyl 2-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2992958.png)
